molecular formula C10H16N2O B8698980 3-Aminomethyl-6-butyl-1H-pyridin-2-one

3-Aminomethyl-6-butyl-1H-pyridin-2-one

Cat. No.: B8698980
M. Wt: 180.25 g/mol
InChI Key: CYORHIUZWWCTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-6-butyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core (a six-membered aromatic ring with one oxygen and one nitrogen atom). Key structural features include:

  • Butyl group (-C4H9) at position 6, contributing to lipophilicity and influencing solubility and membrane permeability.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(aminomethyl)-6-butyl-1H-pyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-2-3-4-9-6-5-8(7-11)10(13)12-9/h5-6H,2-4,7,11H2,1H3,(H,12,13)

InChI Key

CYORHIUZWWCTMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C(=O)N1)CN

Origin of Product

United States

Comparison with Similar Compounds

Pyridin-2-one Derivatives

  • 6-Amino-1-methylpyridin-2(1H)-one hydrochloride (): Contains a methyl group at position 1 and an amino group at position 6. The amino group at position 6 increases polarity compared to the butyl group in the target compound, reducing lipophilicity (logP likely lower than the target compound’s). The hydrochloride salt improves aqueous solubility, a feature absent in the neutral 3-Aminomethyl-6-butyl derivative .

Pyrimidine Derivatives

  • 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (): Pyrimidine-2,4-dione core with two ketone groups, increasing hydrogen-bond acceptor capacity compared to pyridin-2-one.
  • 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione (): Isobutyl substituent introduces branched hydrophobicity, contrasting with the linear butyl group in the target compound.

Physicochemical Properties

Property This compound 6-Amino-1-methylpyridin-2(1H)-one HCl 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Molecular Weight ~194.26 g/mol ~174.61 g/mol ~184.19 g/mol
logP (Predicted) ~1.8 (moderate lipophilicity) ~0.5 (hydrophilic) ~0.9 (balanced)
Hydrogen Bond Donors 2 (-NH2) 2 (-NH2, -NHCl) 2 (-NH2)
Key Substituents C6 butyl, C3 aminomethyl C1 methyl, C6 amino C1/C3 methyl, C6 amino

Notes:

  • The butyl group in the target compound significantly increases logP compared to methylated analogs, suggesting better membrane permeability but poorer aqueous solubility.

Research Implications and Gaps

  • Biological Activity: While pyridin-2-one derivatives are known for kinase inhibition and antimicrobial activity, the specific pharmacological profile of this compound remains unexplored in the provided evidence.
  • Structural Studies: Crystallographic data (e.g., bond lengths, angles) for analogs like 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () could guide modeling of the target compound’s conformation and intermolecular interactions .

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